![molecular formula C16H20ClN3O B133646 2-chloro-N-[2-(diethylamino)ethyl]-4-Quinolinecarboxamide CAS No. 87864-14-0](/img/structure/B133646.png)
2-chloro-N-[2-(diethylamino)ethyl]-4-Quinolinecarboxamide
Overview
Description
2-chloro-N-[2-(diethylamino)ethyl]-4-Quinolinecarboxamide is a chemical compound with the CAS Number 87864-14-0 and a molecular weight of 305.81 . Its linear formula is C16H20ClN3O .
Molecular Structure Analysis
The IUPAC name for this compound is 2-chloro-N-[2-(diethylamino)ethyl]-4-quinolinecarboxamide . The InChI code is 1S/C16H20ClN3O/c1-3-20(4-2)10-9-18-16(21)13-11-15(17)19-14-8-6-5-7-12(13)14/h5-8,11H,3-4,9-10H2,1-2H3,(H,18,21) .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in an inert atmosphere at room temperature .Scientific Research Applications
- Intermediate Reagent : 2-Chloro-N,N-diethylethylamine serves as an essential intermediate and starting reagent in organic synthesis . Researchers use it to build more complex molecules.
- Catalyst : Tris(2-(diethylamino)ethyl)amine, derived from this compound, acts as a catalyst in combination with CuBr (Et6TREN/CuBr) for atom transfer radical polymerization of n-butyl acrylate .
- Thiophene Derivatives : Researchers have explored thiophene-containing triarylmethane (TRAM) derivatives synthesized from this compound as potential antitubercular agents .
- Substituted Oxindole Derivatives : Alkylating reactions involving 2-chloro-N,N-diethylethylamine hydrochloride lead to substituted oxindole derivatives. Some of these derivatives exhibit growth hormone secretagogue activity .
Organic Synthesis and Intermediates
Catalysis and Polymerization
Antitubercular Agents
Growth Hormone Secretagogues
Antimicrobial and Antiprotozoal Activities
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302-H315-H319-H332-H335, indicating that it can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, can be harmful if inhaled, and may cause respiratory irritation .
Mechanism of Action
Mode of Action
It is known that the compound has a diethylaminoethyl group, which may interact with its targets and induce changes . The exact nature of these interactions and the resulting changes are subjects of ongoing research.
Biochemical Pathways
It is suggested that the compound might be involved in the synthesis of certain pharmaceuticals , but the specific pathways and their downstream effects are yet to be determined.
Result of Action
It is known that the compound can be used as an alkylating reagent for the synthesis of certain compounds , but the specific molecular and cellular effects of its action are subjects of ongoing research.
Action Environment
It is known that the compound should be stored in an inert atmosphere at room temperature , suggesting that factors such as temperature and atmospheric composition may affect its stability.
properties
IUPAC Name |
2-chloro-N-[2-(diethylamino)ethyl]quinoline-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3O/c1-3-20(4-2)10-9-18-16(21)13-11-15(17)19-14-8-6-5-7-12(13)14/h5-8,11H,3-4,9-10H2,1-2H3,(H,18,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZBLJANCSMJDSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=CC(=NC2=CC=CC=C21)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40532234 | |
Record name | 2-Chloro-N-[2-(diethylamino)ethyl]quinoline-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40532234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2-(diethylamino)ethyl)quinoline-4-carboxamide | |
CAS RN |
87864-14-0 | |
Record name | 2-Chloro-N-(2-(diethylamino)ethyl)-4-quinolinecarboxamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087864140 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chloro-N-[2-(diethylamino)ethyl]quinoline-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40532234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-CHLORO-N-(2-(DIETHYLAMINO)ETHYL)-4-QUINOLINECARBOXAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UN88YK33N8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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